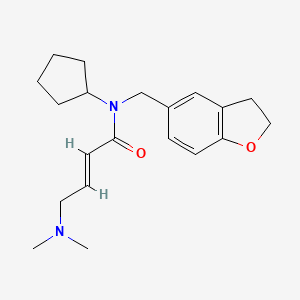![molecular formula C20H20N2OS B2458299 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956706-93-7](/img/structure/B2458299.png)
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. This compound has a unique structure that contains a pyrazole ring, a phenyl group, and a butylsulfanyl group, which makes it an interesting molecule for further exploration. This compound has been found to have a wide range of applications, from being used as a starting material for organic synthesis to being used as a therapeutic agent in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine to form 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
Starting Materials
4-(butylsulfanyl)benzaldehyde, phenylhydrazine
Reaction
Step 1: Dissolve 4-(butylsulfanyl)benzaldehyde (1.0 equiv) in ethanol and add phenylhydrazine (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 6 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
Applications De Recherche Scientifique
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of scientific research applications. One of the most promising applications is its use as a therapeutic agent in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer drug. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to have anti-fungal properties, making it a potential candidate for the development of new antifungal drugs.
Mécanisme D'action
The exact mechanism of action of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not yet known. However, it is believed that the compound acts by targeting the cell membrane of the target cells. This causes the cell membrane to become more permeable and allows the compound to enter the cell and interact with its components. The compound is then believed to interact with enzymes and other proteins within the cell, which leads to the inhibition of cell growth and death.
Effets Biochimiques Et Physiologiques
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been found to have anti-fungal properties, suggesting its potential use as an antifungal agent. Furthermore, this compound has been found to have anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound is that it is relatively easy to synthesize, which makes it a convenient starting material for a variety of experiments. Additionally, this compound has a wide range of potential applications, making it a useful tool in a variety of scientific research. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde are still being explored. One potential future direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be further investigated for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Furthermore, this compound could be explored for its potential use as an anti-oxidant. Finally, this compound could be further investigated for its potential use as a starting material for organic synthesis.
Propriétés
IUPAC Name |
3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZGIZCGJHLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)
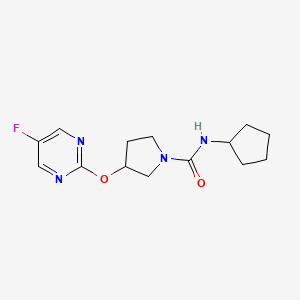
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
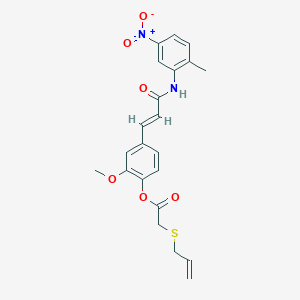
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)
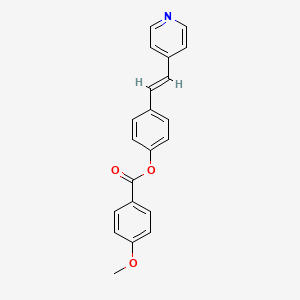
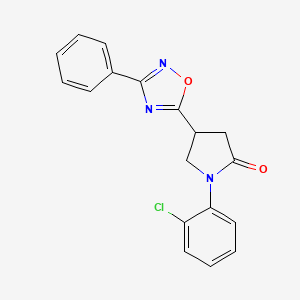
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)
